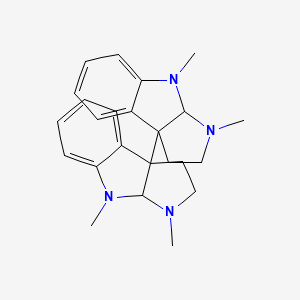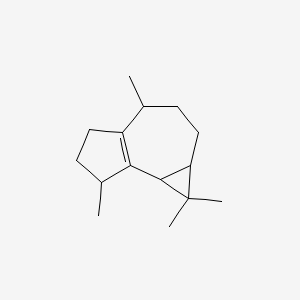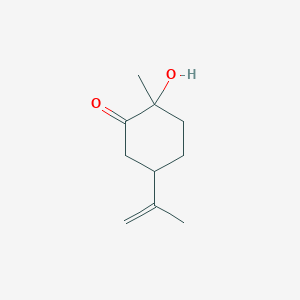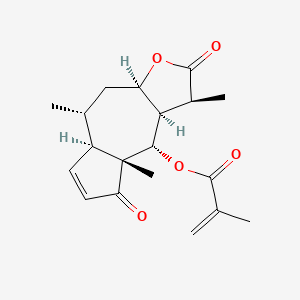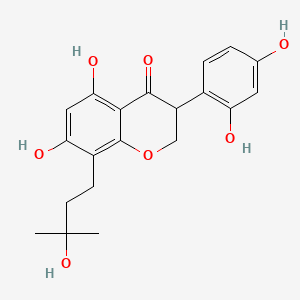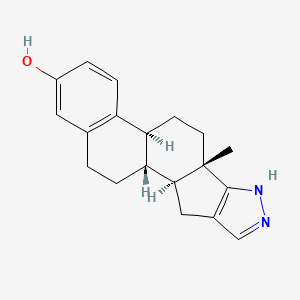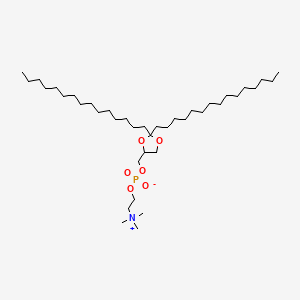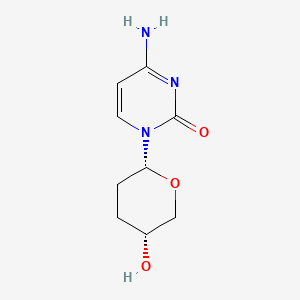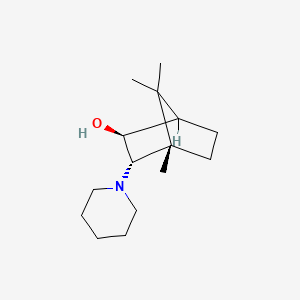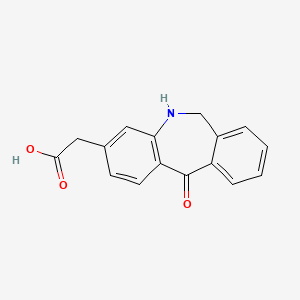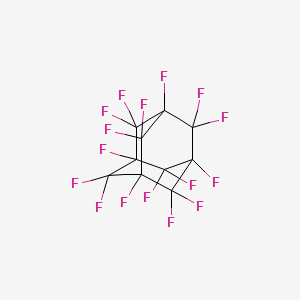
Perfluoroadamantan
Übersicht
Beschreibung
Synthesis Analysis
Perfluoroadamantane's synthesis involves a multi-step process, starting from adamantane. One reported method includes the oleum oxidation of adamantane to adamantane-2,6-dione, followed by aerosol fluorination to F-adamantane-2,6-dione, and then photodecarbonylation to produce the perfluorinated compound in near-quantitative yields (Adcock & Zhang, 1996).
Molecular Structure Analysis
The molecular structure of perfluoroadamantane has been elucidated through gas-phase electron diffraction, revealing bond lengths and angles distinct from its non-fluorinated counterpart. Perfluorination expands the adamantane cage, characterized by lengthened C-C bonds (Hargittai et al., 1998).
Chemical Reactions and Properties
Perfluoroadamantane exhibits unique chemical behavior due to its perfluorinated structure. Its reactions, particularly those involving the cleavage of the C-C bond and subsequent rearrangements, highlight its reactivity and potential for forming novel compounds (Filyakova et al., 2013).
Physical Properties Analysis
The vibrational analysis of perfluoroadamantane, combining experimental and theoretical methods, has provided insights into its physical properties. The FT-IR and FT-Raman spectra, supported by quantum chemical computations, have enabled the characterization of its fundamentals, revealing a highly symmetrical structure (Kovács & Szabó, 2000).
Chemical Properties Analysis
The electron affinity of perfluoroadamantane distinguishes it from non-fluorinated hydrocarbons, which typically cannot bind an electron. Density functional theory (DFT) methods have shown that perfluoroadamantane possesses a significant positive electron affinity, indicative of its ability to form stable anionic species (Li et al., 2005).
Wissenschaftliche Forschungsanwendungen
Bewertung der biologischen Aktivität
Perfluoroadamantan-Derivate wurden synthetisiert und auf ihre biologische Aktivität hin untersucht. Diese Verbindungen haben sich in Bezug auf die Hypolipidämie als vielversprechend erwiesen, da sie den Cholesterin- und Triglyceridspiegel bei hyperlipidämischen Ratten signifikant beeinflussen {svg_1}. Sie gelten als potenzielle Kandidaten für die Entwicklung neuer Derivate mit anti-atherosklerotischen und hypolipidämischen Eigenschaften.
Antibakterielle Aktivität
Einige this compound-Derivate zeigen eine moderate antimikrobielle Aktivität. So haben bestimmte Verbindungen beispielsweise eine Wirksamkeit gegen Pseudomonas aeruginosa und Staphylococcus aureus gezeigt, wobei die minimalen Hemmkonzentrationen (MHK) vergleichbar mit denen traditioneller Antibiotika wie Ciprofloxacin sind {svg_2}.
Antioxidative Aktivität
Die antioxidativen Eigenschaften von this compound-Derivaten wurden untersucht, wobei einige Verbindungen eine signifikante Radikalfängeraktivität zeigten. Dies deutet auf potenzielle Anwendungen bei der Vorbeugung oxidationsbedingter Erkrankungen hin {svg_3}.
Zytotoxische Aktivität
Die Forschung hat sich auch mit der zytotoxischen Aktivität von this compound-Derivaten gegen verschiedene Krebszelllinien befasst. Die meisten Derivate haben eine gute Antikrebsaktivität gezeigt, was auf ihre potenzielle Verwendung in der Krebstherapie hindeutet {svg_4}.
Blutersatzstoffe
This compound gehört zu einer größeren Klasse von Perfluorcarbonen, die als Blutersatzstoffe untersucht wurden. Ihre Fähigkeit, Sauerstoff und Kohlendioxid zu transportieren, macht sie in medizinischen Situationen nützlich, in denen Bluttransfusionen nicht möglich oder verfügbar sind {svg_5}.
Pharmazeutische Anwendungen
Die einzigartigen Eigenschaften der Fluor-Kohlenstoff-Bindung in this compound ermöglichen verschiedene pharmazeutische Anwendungen. Dazu gehören die Kontrolle der Reaktivität, die Veränderung der Bioverfügbarkeit, die Erhöhung der Lipidlösung und die Beeinflussung der Metabolismuskinetik, was zu verbesserten Arzneimittelformulierungen und Haltbarkeiten führen kann {svg_6}.
Safety and Hazards
Wirkmechanismus
Target of Action
Perfluoroadamantane is a complex compound with a unique structure
Biochemical Pathways
It is known that the compound is a fluorocarbon
Pharmacokinetics
It is known that the adamantane moiety, to which perfluoroadamantane is related, is often introduced into structures of already active drugs to increase their lipophilicity and improve their pharmacological properties .
Eigenschaften
IUPAC Name |
1,2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-hexadecafluoroadamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F16/c11-1-5(15,16)2(12)8(21,22)3(13,6(1,17)18)10(25,26)4(14,7(1,19)20)9(2,23)24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZFEPXEUZSBLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12(C(C3(C(C(C1(F)F)(C(C(C2(F)F)(C3(F)F)F)(F)F)F)(F)F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073612 | |
| Record name | Tricyclo[3.3.1.13,7]decane, hexadecafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69064-33-1 | |
| Record name | Perfluoroadamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69064-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoroadamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069064331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo[3.3.1.13,7]decane, hexadecafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B1206523.png)
![2,6-Bis(2-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B1206524.png)
